molecular formula C14H11N3O B6638921 N-(2-cyanophenyl)-2-pyridin-3-ylacetamide

N-(2-cyanophenyl)-2-pyridin-3-ylacetamide

Cat. No.: B6638921
M. Wt: 237.26 g/mol
InChI Key: LVRULDIVMIRLIV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzyl chloride with 3-pyridylacetic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of 2-cyanobenzylamine and 3-pyridylacetyl chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, receptors, or proteins. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The cyano group and pyridine ring play crucial roles in binding to the active sites of target molecules, thereby exerting its effects .

Comparison with Similar Compounds

N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can be compared with other similar compounds, such as:

    N-(2-cyanophenyl)-2-pyridin-2-ylacetamide: Similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.

    N-(2-cyanophenyl)-2-pyridin-4-ylacetamide: Another isomer with the pyridine ring attached at the 4-position, which may exhibit distinct reactivity and applications.

    N-(2-cyanophenyl)-2-pyridin-3-ylmethanamine:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions and interact with specific molecular targets, making it valuable in research and development across multiple fields.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-9-12-5-1-2-6-13(12)17-14(18)8-11-4-3-7-16-10-11/h1-7,10H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRULDIVMIRLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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